Eperisone-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eperisone-d10 Hydrochloride: is a deuterium-labeled derivative of Eperisone Hydrochloride. Eperisone Hydrochloride is an antispasmodic agent used for the treatment of diseases characterized by muscle stiffness and pain. It works by relaxing both skeletal muscles and vascular smooth muscles, demonstrating a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex .
Preparation Methods
Industrial Production Methods: The industrial production of Eperisone-d10 Hydrochloride involves the use of advanced synthetic chemistry techniques to ensure the incorporation of deuterium atoms into the Eperisone Hydrochloride molecule. This process requires precise control of reaction conditions to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: Eperisone-d10 Hydrochloride, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions: The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
Eperisone-d10 Hydrochloride has several scientific research applications, including but not limited to:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development processes.
Medicine: Utilized in medical research to study the pharmacological effects of Eperisone Hydrochloride and its deuterated analogs.
Industry: Applied in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
Eperisone-d10 Hydrochloride exerts its effects by relaxing both skeletal muscles and vascular smooth muscles. The mechanism of action involves the inhibition of voltage-gated calcium channels, leading to a reduction in muscle spindle sensitivity and suppression of the pain reflex. This results in the alleviation of muscle stiffness and pain, improvement of circulation, and reduction of myotonia .
Comparison with Similar Compounds
Eperisone Hydrochloride: The non-deuterated form of Eperisone-d10 Hydrochloride, used for similar therapeutic purposes.
Chlorzoxazone: Another muscle relaxant used to treat muscle spasms and pain.
Carisoprodol: A centrally acting muscle relaxant used to relieve muscle pain and discomfort.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it valuable for scientific research and drug development, as it allows for more precise tracing and quantitation of the compound in biological systems .
Properties
Molecular Formula |
C17H26ClNO |
---|---|
Molecular Weight |
305.9 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI Key |
GTAXGNCCEYZRII-WGXYFZCDSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CC)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.